![molecular formula C21H27N3O3S2 B2807799 2-(ethylthio)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897622-01-4](/img/structure/B2807799.png)
2-(ethylthio)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
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Description
2-(ethylthio)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in treating various types of cancer. In
Scientific Research Applications
Dopamine D2/D3 Receptor Ligands
This compound has structural similarities with certain D2/D3 receptor ligands, which are important in the treatment of Parkinson’s disease . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .
Antimycobacterial Activity
Derivatives of this compound have been tested for in vitro antimycobacterial activity against potential pathogenic strains like Mycobacterium kansasii and Mycobacterium avium . The variations in the group of compounds were by the substitution on phenyl rings .
Dopamine Agonists
Further structure-activity relationships study of hybrid molecules related to this compound led to the identification of a high-affinity D3-preferring agonist with potent in vivo activity with long duration of action . This could be potentially useful in the treatment of neurological disorders like Parkinson’s disease .
properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-2-28-20-11-7-6-10-19(20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZDNHVOODNQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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